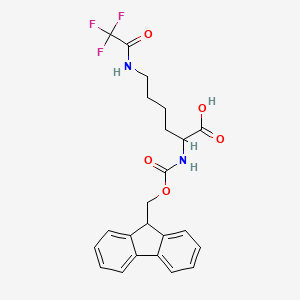
N|A-Fmoc-N|A-trifluoroacetyl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nα-Fmoc-Nε-trifluoroacetyl-L-lysine is a derivative of L-lysine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group at the alpha position and a trifluoroacetyl group at the epsilon position of the lysine molecule. It is primarily used in peptide synthesis due to its ability to protect the amino group during the synthesis process .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine involves multiple steps. Initially, L-lysine is protected at the alpha position using the Fmoc group. This is typically achieved by reacting L-lysine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The epsilon amino group is then protected by introducing the trifluoroacetyl group using trifluoroacetic anhydride (TFAA) under basic conditions .
Industrial Production Methods
Industrial production of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Nα-Fmoc-Nε-trifluoroacetyl-L-lysine undergoes several types of chemical reactions, including:
Hydrolysis: The trifluoroacetyl group can be selectively removed by aqueous basic hydrolysis.
Deprotection: The Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Common Reagents and Conditions
Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and sodium bicarbonate.
Trifluoroacetyl Protection: Trifluoroacetic anhydride (TFAA) and a base.
Deprotection: Piperidine in N,N-dimethylformamide (DMF).
Major Products Formed
Fmoc Deprotection: Removal of the Fmoc group yields the free amine.
Trifluoroacetyl Deprotection: Removal of the trifluoroacetyl group yields the free epsilon amino group.
科学研究应用
Nα-Fmoc-Nε-trifluoroacetyl-L-lysine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is also used in the synthesis of synthetic organic polypeptides, which are useful for nonaqueous capillary electrophoresis (NACE) .
作用机制
The mechanism of action of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the alpha amino group, preventing unwanted side reactions, while the trifluoroacetyl group protects the epsilon amino group . These protecting groups are selectively removed under specific conditions, allowing for the sequential addition of amino acids to form the desired peptide .
相似化合物的比较
Similar Compounds
Nε-Trifluoroacetyl-L-lysine: Similar to Nα-Fmoc-Nε-trifluoroacetyl-L-lysine but lacks the Fmoc group.
Fmoc-Lys(Alloc)-OH: Contains an allyloxycarbonyl (Alloc) group instead of the trifluoroacetyl group.
Fmoc-Lys(Fmoc)-OH: Contains two Fmoc groups, one at the alpha position and one at the epsilon position.
Uniqueness
Nα-Fmoc-Nε-trifluoroacetyl-L-lysine is unique due to the presence of both Fmoc and trifluoroacetyl protecting groups. This dual protection allows for greater flexibility and control during peptide synthesis, making it a valuable tool in the synthesis of complex peptides .
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O5/c24-23(25,26)21(31)27-12-6-5-11-19(20(29)30)28-22(32)33-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,27,31)(H,28,32)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLMWTPNDXNXSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,5-Dichloro-N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B13385573.png)
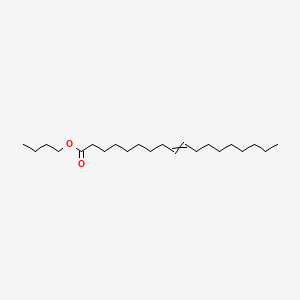
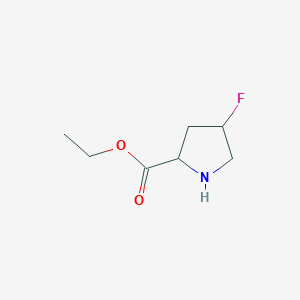
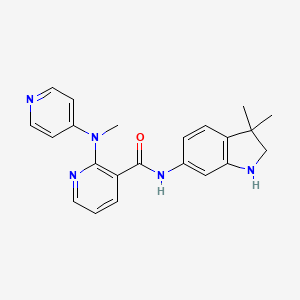

![Sodium;2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate](/img/structure/B13385617.png)
![5a-Methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one](/img/structure/B13385631.png)
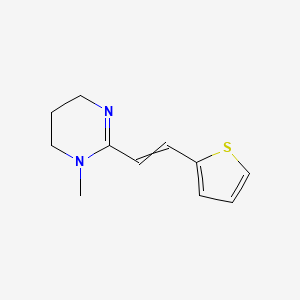
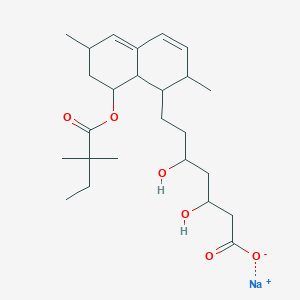
![Potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13385648.png)
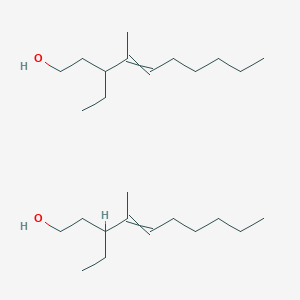
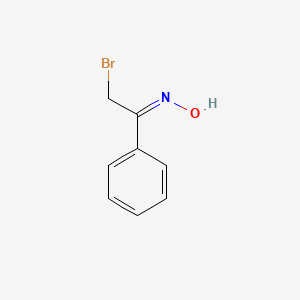
![9-Methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol](/img/structure/B13385678.png)
![2-[2-[8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-7-(hydroxymethyl)-4a,4b,7,10a-tetramethylspiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13385679.png)
